Methyl 2,4,4-trichloro-4-cyanobutanoate
Description
Methyl 2,4,4-trichloro-4-cyanobutanoate is a synthetic methyl ester characterized by its unique functional groups: three chlorine atoms at positions 2 and 4, and a cyano group at position 4 of the butanoate backbone. Its applications likely span agrochemicals, pharmaceuticals, or specialty polymers, though safety and environmental profiles require careful evaluation due to its halogenated nature.
Properties
CAS No. |
13026-88-5 |
|---|---|
Molecular Formula |
C6H6Cl3NO2 |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
methyl 2,4,4-trichloro-4-cyanobutanoate |
InChI |
InChI=1S/C6H6Cl3NO2/c1-12-5(11)4(7)2-6(8,9)3-10/h4H,2H2,1H3 |
InChI Key |
XBTIWAQFOYGIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(C#N)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4,4-trichloro-4-cyanobutanoate typically involves the reaction of 2,4,4-trichloro-3-buten-2-one with sodium cyanide in the presence of methanol. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product through nucleophilic addition and subsequent esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trichloro-4-cyanobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 2,4,4-trichloro-4-cyanobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2,4,4-trichloro-4-cyanobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
(a) Methyl 4-Cyclopropyl-2,4-Dioxobutanoate ()
- Substituents : Cyclopropyl and two ketone (dioxo) groups.
- Reactivity: The dioxo groups enhance electrophilicity, favoring nucleophilic additions. However, the absence of halogens reduces oxidative stability compared to the trichloro-cyano compound.
- Applications : Likely used in fine chemical synthesis due to its strained cyclopropane ring.
(b) Sandaracopimaric Acid Methyl Ester ()
- Substituents : A diterpene-derived structure with a methyl ester group.
- Reactivity: Non-halogenated and less polar, making it less reactive in electrophilic substitutions but more volatile.
Physicochemical Properties
Table 1: Inferred Property Comparison
*Values estimated based on substituent effects.
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